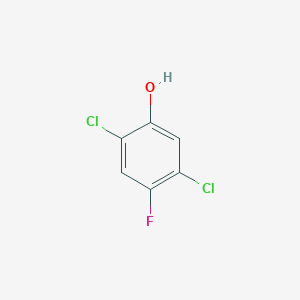
2,5-Dichloro-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-fluorophenol is an organic compound with the molecular formula C6H3Cl2FO It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the chlorination of 4-fluorophenol, where chlorine gas is introduced in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution: Products include various substituted phenols.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include hydroxy derivatives of the original compound.
Applications De Recherche Scientifique
2,5-Dichloro-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and reactivity. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall biochemical pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-4-fluorophenol
- 4-Fluorophenol
- 2,4-Dichloro-5-fluoroacetophenone
Uniqueness
2,5-Dichloro-4-fluorophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H3Cl2FO |
|---|---|
Poids moléculaire |
180.99 g/mol |
Nom IUPAC |
2,5-dichloro-4-fluorophenol |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
Clé InChI |
AAFZAYHKWLNAMC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)F)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














